molecular formula C18H32CaN2O10 B1584808 Calcium Pantothenate, Racemic CAS No. 63409-48-3

Calcium Pantothenate, Racemic

Cat. No. B1584808
CAS RN: 63409-48-3
M. Wt: 476.5 g/mol
InChI Key: FAPWYRCQGJNNSJ-UHFFFAOYSA-L
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Patent
US03935256

Procedure details

reacting the anhydrous calcium salt of beta-alanine with dl-pantolactone to form dl-calcium pantothenate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Ca:1].[NH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH3:8][C:9]1([CH3:16])[CH:14]([OH:15])[C:12](=[O:13])[O:11][CH2:10]1>>[CH3:8][C:9]([CH:14]([OH:15])[C:12]([NH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6])=[O:13])([CH2:10][OH:11])[CH3:16].[CH3:8][C:9]([CH:14]([OH:15])[C:12]([NH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6])=[O:13])([CH2:10][OH:11])[CH3:16].[Ca+2:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(COC(=O)C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03935256

Procedure details

reacting the anhydrous calcium salt of beta-alanine with dl-pantolactone to form dl-calcium pantothenate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Ca:1].[NH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH3:8][C:9]1([CH3:16])[CH:14]([OH:15])[C:12](=[O:13])[O:11][CH2:10]1>>[CH3:8][C:9]([CH:14]([OH:15])[C:12]([NH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6])=[O:13])([CH2:10][OH:11])[CH3:16].[CH3:8][C:9]([CH:14]([OH:15])[C:12]([NH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6])=[O:13])([CH2:10][OH:11])[CH3:16].[Ca+2:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(COC(=O)C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03935256

Procedure details

reacting the anhydrous calcium salt of beta-alanine with dl-pantolactone to form dl-calcium pantothenate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Ca:1].[NH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH3:8][C:9]1([CH3:16])[CH:14]([OH:15])[C:12](=[O:13])[O:11][CH2:10]1>>[CH3:8][C:9]([CH:14]([OH:15])[C:12]([NH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6])=[O:13])([CH2:10][OH:11])[CH3:16].[CH3:8][C:9]([CH:14]([OH:15])[C:12]([NH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6])=[O:13])([CH2:10][OH:11])[CH3:16].[Ca+2:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(COC(=O)C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03935256

Procedure details

reacting the anhydrous calcium salt of beta-alanine with dl-pantolactone to form dl-calcium pantothenate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Ca:1].[NH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH3:8][C:9]1([CH3:16])[CH:14]([OH:15])[C:12](=[O:13])[O:11][CH2:10]1>>[CH3:8][C:9]([CH:14]([OH:15])[C:12]([NH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6])=[O:13])([CH2:10][OH:11])[CH3:16].[CH3:8][C:9]([CH:14]([OH:15])[C:12]([NH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6])=[O:13])([CH2:10][OH:11])[CH3:16].[Ca+2:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(COC(=O)C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03935256

Procedure details

reacting the anhydrous calcium salt of beta-alanine with dl-pantolactone to form dl-calcium pantothenate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Ca:1].[NH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH3:8][C:9]1([CH3:16])[CH:14]([OH:15])[C:12](=[O:13])[O:11][CH2:10]1>>[CH3:8][C:9]([CH:14]([OH:15])[C:12]([NH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6])=[O:13])([CH2:10][OH:11])[CH3:16].[CH3:8][C:9]([CH:14]([OH:15])[C:12]([NH:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6])=[O:13])([CH2:10][OH:11])[CH3:16].[Ca+2:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(COC(=O)C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.